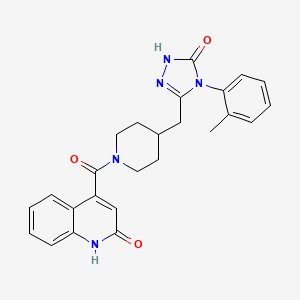
3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of novel compounds often involves strategic chemical reactions to introduce specific functional groups or structural motifs that impart desired chemical or physical properties. For example, Fatma et al. (2017) detailed the synthesis of a novel compound through Michael addition, followed by structural studies using X-ray crystallography and density functional theory (DFT) calculations. Their research highlighted the importance of molecular geometry, hyperpolarizability, and molecular electrostatic potential in understanding the compound's properties (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017). Similarly, Awad et al. (2002) explored the regioselective synthesis of fused isoquinolines, demonstrating how chemical reactivity and molecular design can be manipulated to obtain compounds with specific structural frameworks (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2002).
Potential Applications
Beyond synthesis and structure, the research applications of such molecules span various domains, including antimicrobial, anticancer, and material science domains. For instance, Bektaş et al. (2007) synthesized triazole derivatives and tested them for antimicrobial activities, demonstrating how modifications in molecular structure can lead to significant biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This is complemented by the work of Bondock and Gieman (2015), who synthesized quinoline derivatives and evaluated their antibacterial and anticancer efficacy, further emphasizing the therapeutic potential of such compounds (Bondock & Gieman, 2015).
Mécanisme D'action
Target of Action
The compound contains a 2-hydroxyquinoline-4-carbonyl moiety . Quinoline derivatives have been found to have diverse biological activities . They can interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures .
Mode of Action
Quinoline derivatives often exert their effects by interacting with their targets and modulating their activities . The presence of a 1,2,4-triazole ring could also contribute to its biological activity, as triazole derivatives are known to have various biological effects .
Biochemical Pathways
Without specific information about this compound, it’s hard to say which biochemical pathways it might affect. Quinoline and triazole derivatives can influence a variety of pathways, depending on their specific structures and targets .
Pharmacokinetics
The presence of functional groups such as the hydroxyquinoline and triazole could influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Quinoline and triazole derivatives can have a variety of effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The specific effects would depend on the compound’s chemical properties .
Propriétés
IUPAC Name |
4-[4-[[4-(2-methylphenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-6-2-5-9-21(16)30-22(27-28-25(30)33)14-17-10-12-29(13-11-17)24(32)19-15-23(31)26-20-8-4-3-7-18(19)20/h2-9,15,17H,10-14H2,1H3,(H,26,31)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDCNNQWLCAPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
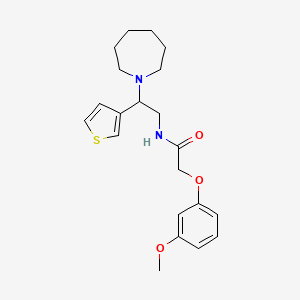
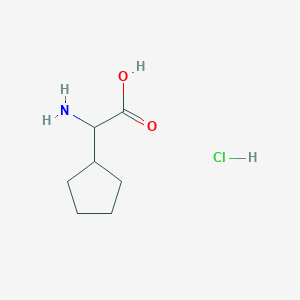

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-phenethylpropanamide](/img/structure/B2411033.png)

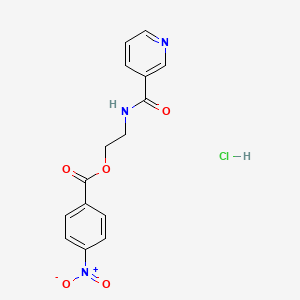
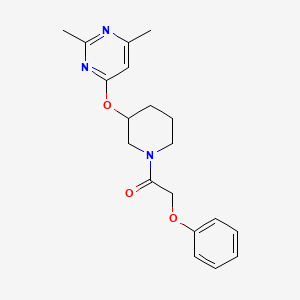
![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)
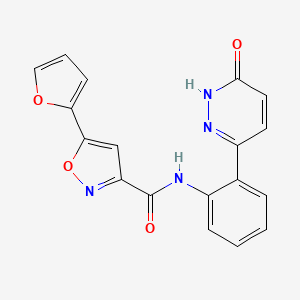
![4-Bromo-3-methylthieno[2,3-C]pyridine-2-carboxylic acid](/img/structure/B2411045.png)
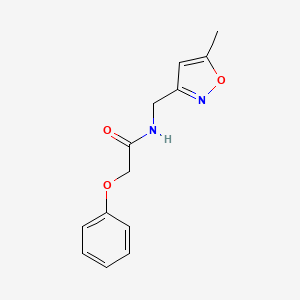


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide](/img/structure/B2411050.png)
